

discovery and history of indole-2-carboxylate derivatives

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Compound of Interest

Compound Name: *Ethyl 3-amino-1H-indole-2-carboxylate*

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An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.^{[1][2]} Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly versatile and valuable building block in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of indole-2-carboxylate derivatives, with a focus on synthetic methodologies, biological activities, and key experimental protocols.

Early History and Discovery of the Indole Nucleus

The story of indole-2-carboxylates begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.^[1] A few years later, in 1869, he proposed its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.^[1] This foundational work paved the way for the exploration of indole chemistry.

Interest in indole derivatives intensified in the 1930s with the discovery that the indole moiety is present in crucial biomolecules like the amino acid tryptophan and plant hormones known as

auxins.[\[1\]](#)

Evolution of Synthetic Methodologies

The synthesis of the indole-2-carboxylate core has been a subject of extensive research, leading to the development of numerous methodologies, from classical name reactions to modern catalytic systems.

Classical Synthetic Routes

Fischer Indole Synthesis: Developed in 1883 by Emil Fischer, this is one of the oldest and most reliable methods for preparing substituted indoles.[\[1\]](#) The synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. To synthesize indole-2-carboxylic acid, phenylhydrazine is reacted with pyruvic acid, followed by decarboxylation of the resulting intermediate.[\[1\]](#)

Reissert Indole Synthesis: This method provides a route to indole-2-carboxylic acids starting from o-nitrotoluene and diethyl oxalate.[\[3\]](#)[\[4\]](#) The process involves a base-catalyzed condensation, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form the indole-2-carboxylic acid.[\[3\]](#)

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures to form indoles.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Other early methods include the reductive cyclization of ethyl o-nitrophenylpyruvate using reagents like zinc and acetic acid or ferrous sulfate and ammonium hydroxide.[\[5\]](#)

Modern Synthetic Advancements

In recent years, more efficient and milder synthetic methods have been developed, often employing transition metal catalysis.

- Palladium-Catalyzed Aerobic Amination:** A direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a palladium(II) catalyst with oxygen as the terminal oxidant has been developed for the synthesis of 1-acetyl indolecarboxylates, which can be readily deacetylated.[\[7\]](#)

- Copper-Catalyzed Cascade Process: A ligand-free, copper-catalyzed cascade process allows for the straightforward synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate under mild conditions.[8]
- Photocyclization: The photocyclization of 2-anilinoacetoacetates offers an alternative to the traditional Bischler synthesis, proceeding without strong acids and proving effective even for electron-deficient aniline derivatives.[9]

Discovery of Biological Activity and Therapeutic Applications

Indole-2-carboxylate derivatives have demonstrated a wide spectrum of pharmacological activities, making them a focal point in drug development.

Antiviral Activity: HIV-1 Integrase Inhibitors

A significant area of research has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[10][11][12] These compounds act as integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the C2 carboxyl group, effectively chelates the two Mg^{2+} ions within the enzyme's active site.[10][11][12] Structural optimizations, such as adding a long branch at the C3 position or a halogenated benzene ring at the C6 position, have been shown to significantly enhance inhibitory activity.[10][12]

Anti-inflammatory Activity: CysLT1 Antagonists

Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor. CysLTs are inflammatory mediators, and their receptor antagonists are valuable in treating conditions like asthma. Structure-activity relationship (SAR) studies have shown that the indole ring, the carboxylic acid function, and specific substitutions at the 3-position are crucial pharmacophores for this activity.

Anticancer and Immunomodulatory Activity

Indole-2-carboxylates have shown promise in oncology through various mechanisms:

- **IDO1/TDO Dual Inhibitors:** Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy.[13] Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO.[13]
- **Apoptosis Inducers:** A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in cancer cells.[14] The likely mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[14]
- **Antiproliferative Agents:** Indole-2-carboxamides have been designed as multi-target kinase inhibitors, showing antiproliferative activity against various human cancer cell lines by targeting kinases such as EGFR, VEGFR-2, and BRAFV600E.[15]
- **14-3-3 η Protein Targeting:** Novel 1H-indole-2-carboxylic acid derivatives have been synthesized to target the 14-3-3 η protein, which is implicated in cancer progression, showing potent inhibitory activities against several human liver cancer cell lines.[16]

Quantitative Data Summary

The following tables summarize the biological activity of selected indole-2-carboxylate derivatives.

Table 1: HIV-1 Integrase Inhibitory Activity

Compound	Modification	IC ₅₀ (μM)	Reference
Derivative 20a	C3 long branch, C6 halogenated aniline	0.13	[10][11]

| Compound 17a | C6 halogenated benzene ring | 3.11 | [12] |

Table 2: CysLT Receptor Antagonist Activity

Compound	Target	IC ₅₀ (μM)	Reference
Compound 17k	CysLT ₁	0.0059	

| Compound 17k | CysLT₂ | 15 ||

Table 3: IDO1/TDO Dual Inhibitory Activity

Compound	Target	IC ₅₀ (μM)	Reference
Compound 9o-1	IDO1	1.17	[13]
Compound 9o-1	TDO	1.55	[13]
Compound 9p-O	IDO1	Double-digit nM	[13]

| Compound 9p-O | TDO | Double-digit nM | [13] |

Table 4: Apoptosis Induction and Growth Inhibition

Compound	Assay	EC ₅₀ /GI ₅₀ (μM)	Cell Line	Reference
Compound 9b	Caspase Activation	0.1	T47D	[14]

| Compound 9b | Growth Inhibition | 0.9 | T47D | [14] |

Experimental Protocols

Synthesis of Ethyl Indole-2-carboxylate (via Reductive Cyclization)

This protocol is based on the general method of reductive cyclization of an o-nitrophenylpyruvate derivative.[5]

- Preparation of Potassium Salt: Prepare the potassium salt of ethyl o-nitrophenylpyruvate.
- Hydrogenation: Dissolve 0.109 moles of the potassium salt in 200 ml of glacial acetic acid in a 400-ml hydrogenation bottle.
- Catalyst Addition: Add 0.20 g of platinum catalyst.

- Reaction: Place the bottle in a Parr low-pressure hydrogenation apparatus. Flush the system with hydrogen. Shake the bottle at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases (continue for an additional 1-2 hours).
- Work-up: Remove the catalyst by filtration and wash it with glacial acetic acid.
- Precipitation: Slowly add the filtrate to 3 liters of water with stirring. The product, ethyl indole-2-carboxylate, will precipitate as a yellow solid.
- Purification: Separate the solid by filtration, wash with five 100-ml portions of water, and dry over calcium chloride in a desiccator.

Synthesis of a 3-Substituted Indole-2-carboxylate (Vilsmeier-Haack Reaction)

This protocol describes the formylation at the C3 position, a common step in derivatization.[\[10\]](#)

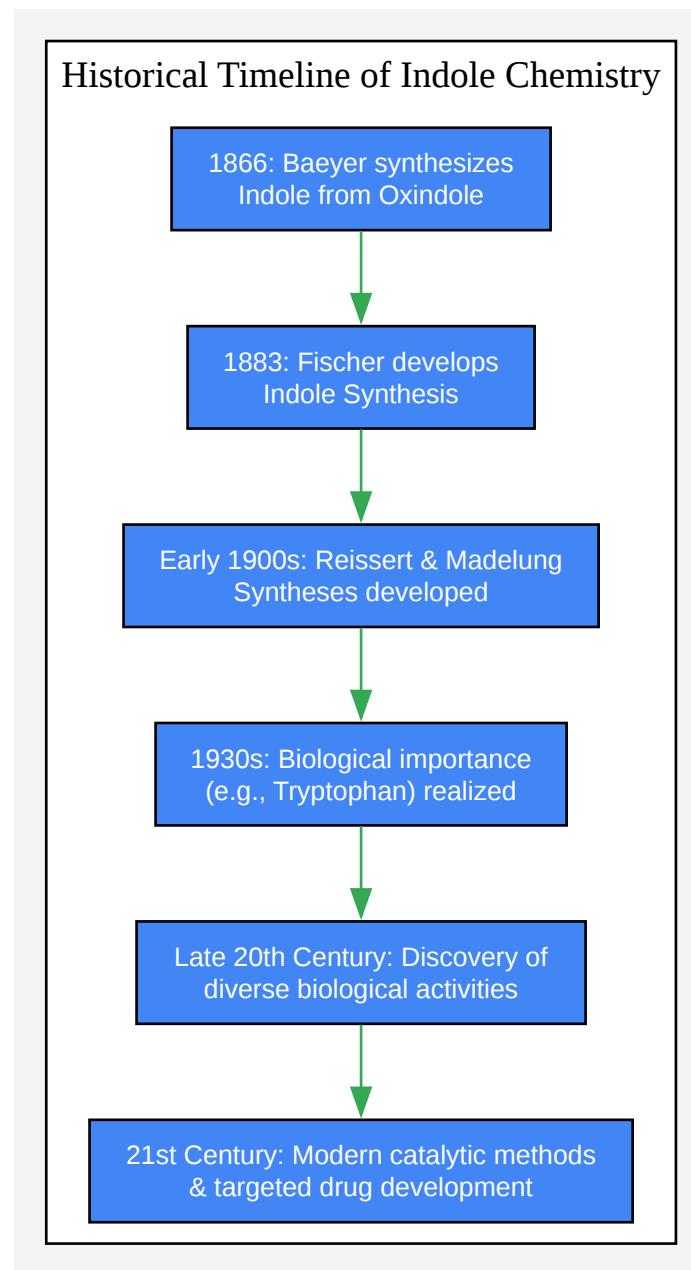
- Starting Material: Dissolve ethyl 6-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in 10 mL of DMF.
- Reagent Addition: Add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise to the solution.
- Reaction: Stir the mixture at room temperature for 2 hours, then heat under reflux for 2 hours (monitor by TLC).
- Quenching: Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.
- Extraction: Extract the product with ethyl acetate (3 x 30 mL).
- Purification: Concentrate the combined organic layers under reduced pressure to afford the crude product, ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate.

HIV-1 Integrase Strand Transfer Assay (General Steps)

This protocol outlines the general procedure for evaluating the inhibitory activity of compounds against HIV-1 integrase.

- Enzyme and Substrate Preparation: Recombinant HIV-1 integrase enzyme and appropriate donor and target DNA substrates are prepared.
- Reaction Mixture: In a microplate well, combine the integrase enzyme, a buffer solution containing Mg^{2+} , and the test compound (dissolved in DMSO) at various concentrations.
- Incubation: Incubate the mixture for a set period at 37°C to allow for enzyme-inhibitor binding.
- Initiation of Reaction: Add the DNA substrates to initiate the strand transfer reaction.
- Second Incubation: Incubate the reaction mixture for a further period (e.g., 60-90 minutes) at 37°C.
- Detection: Stop the reaction and quantify the amount of strand transfer product. This is often done using an ELISA-based assay or other fluorescence/luminescence detection methods.
- Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

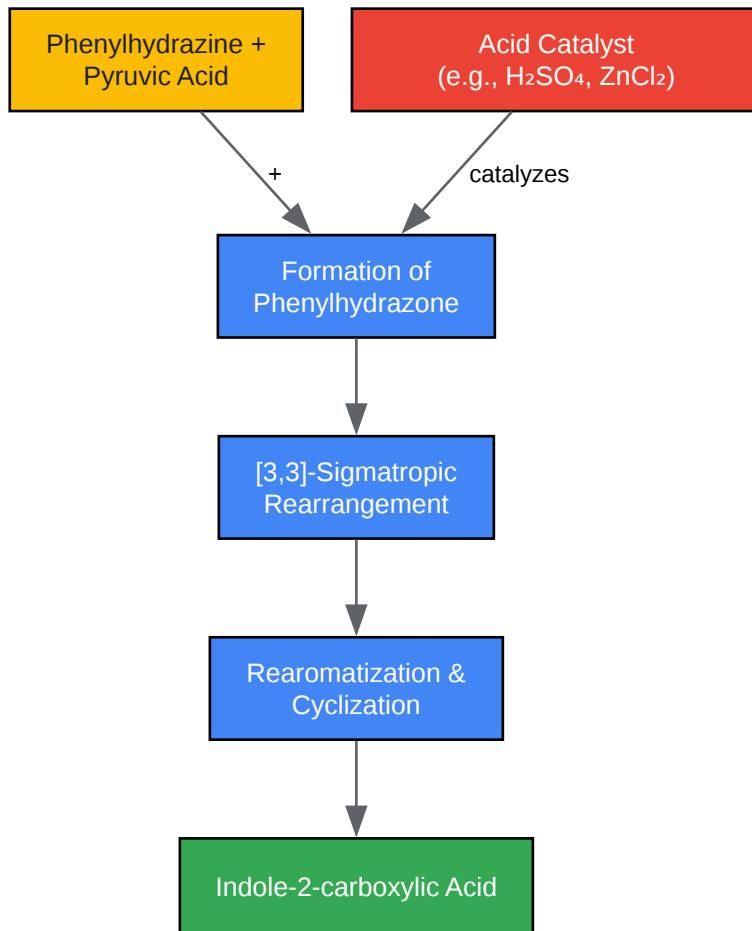
Visualizations: Workflows and Pathways



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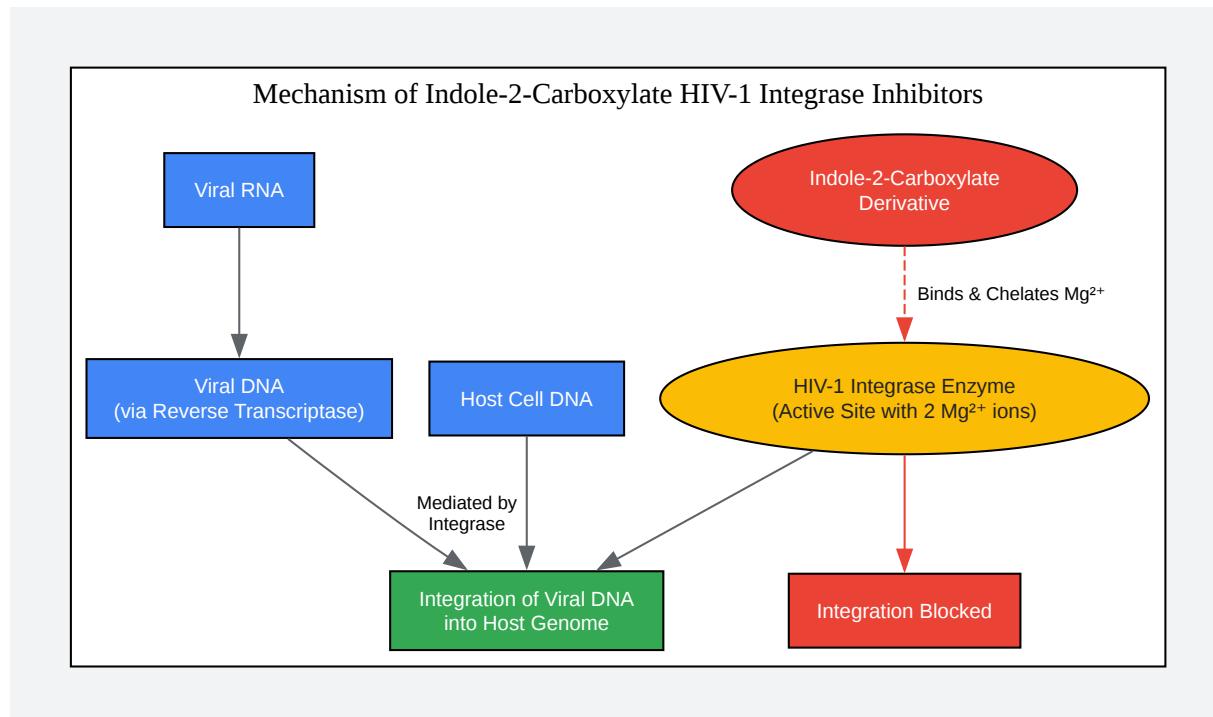
Caption: Key milestones in the history of indole chemistry.

Fischer Indole Synthesis Workflow



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Caption: Workflow for the Fischer Indole Synthesis.

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Caption: Inhibition of HIV-1 Integrase by derivatives.

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